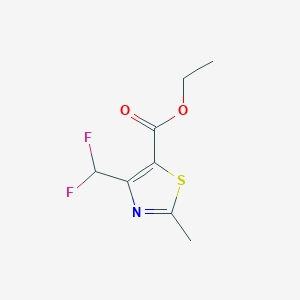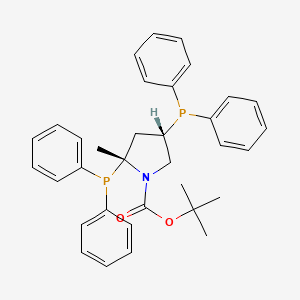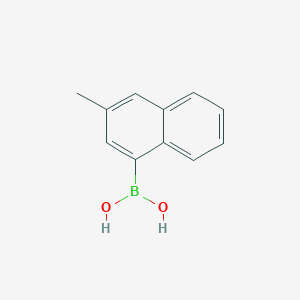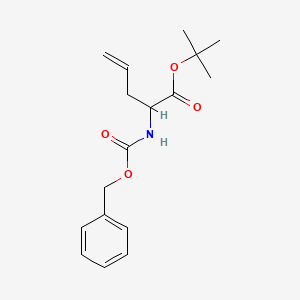
N-Benzyloxycarbonyl-L-allylglycine tert-Butyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyloxycarbonyl-L-allylglycine tert-Butyl Ester is a compound used primarily in peptide synthesis as a protecting group for amines. Protecting groups are essential in organic synthesis to prevent certain functional groups from reacting under specific conditions, allowing for selective reactions to occur elsewhere on the molecule .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyloxycarbonyl-L-allylglycine tert-Butyl Ester typically involves the protection of the amino group of L-allylglycine with a benzyloxycarbonyl (Cbz) group and the carboxyl group with a tert-butyl ester. The process can be summarized as follows:
Protection of the Amino Group: The amino group of L-allylglycine is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine.
Protection of the Carboxyl Group: The carboxyl group is protected by converting it into a tert-butyl ester using tert-butyl alcohol and a strong acid like sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC)
Industrial Production Methods
Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. This includes the use of automated peptide synthesizers and continuous flow reactors to improve efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyloxycarbonyl-L-allylglycine tert-Butyl Ester undergoes several types of chemical reactions, including:
Hydrogenation: The benzyloxycarbonyl group can be removed via catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas.
Acidolysis: The tert-butyl ester can be cleaved using strong acids like trifluoroacetic acid (TFA).
Substitution: The allyl group can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Catalytic Hydrogenation: Pd-C, H2
Acidolysis: TFA, methanol
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Deprotected Amino Acid: Removal of the Cbz group yields L-allylglycine.
Deprotected Carboxyl Group: Cleavage of the tert-butyl ester yields the free carboxylic acid
Applications De Recherche Scientifique
N-Benzyloxycarbonyl-L-allylglycine tert-Butyl Ester is widely used in scientific research, particularly in the fields of:
Mécanisme D'action
The mechanism of action of N-Benzyloxycarbonyl-L-allylglycine tert-Butyl Ester involves its role as a protecting group. The benzyloxycarbonyl group protects the amino group by forming a stable carbamate linkage, which can be selectively removed under mild conditions. The tert-butyl ester protects the carboxyl group and can be cleaved using strong acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Benzyloxycarbonyl-L-serine benzyl ester
- N-Benzyloxycarbonyl-L-cysteine benzyl ester
- N-Benzyloxycarbonyl-L-tryptophan benzyl ester
Uniqueness
N-Benzyloxycarbonyl-L-allylglycine tert-Butyl Ester is unique due to its allyl side chain, which provides additional reactivity and versatility in synthetic applications. This distinguishes it from other similar compounds that may lack the allyl functionality .
Propriétés
IUPAC Name |
tert-butyl 2-(phenylmethoxycarbonylamino)pent-4-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-5-9-14(15(19)22-17(2,3)4)18-16(20)21-12-13-10-7-6-8-11-13/h5-8,10-11,14H,1,9,12H2,2-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKSYJSWEXJTOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC=C)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


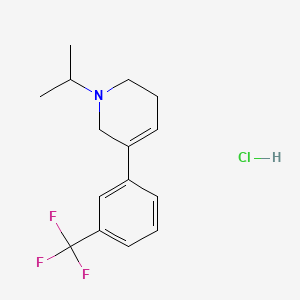
![2-[4-[3-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-3-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-6-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7-methyl-3,4-dihydro-2H-anthracen-1-one](/img/structure/B13409617.png)




![2-Hydroxyethyl-[hydroxy-(4-hydroxy-3-methyl-1-oxoquinoxalin-1-ium-2-yl)methylidene]azanium](/img/structure/B13409640.png)

![(10R,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,9,11,12,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13409656.png)
